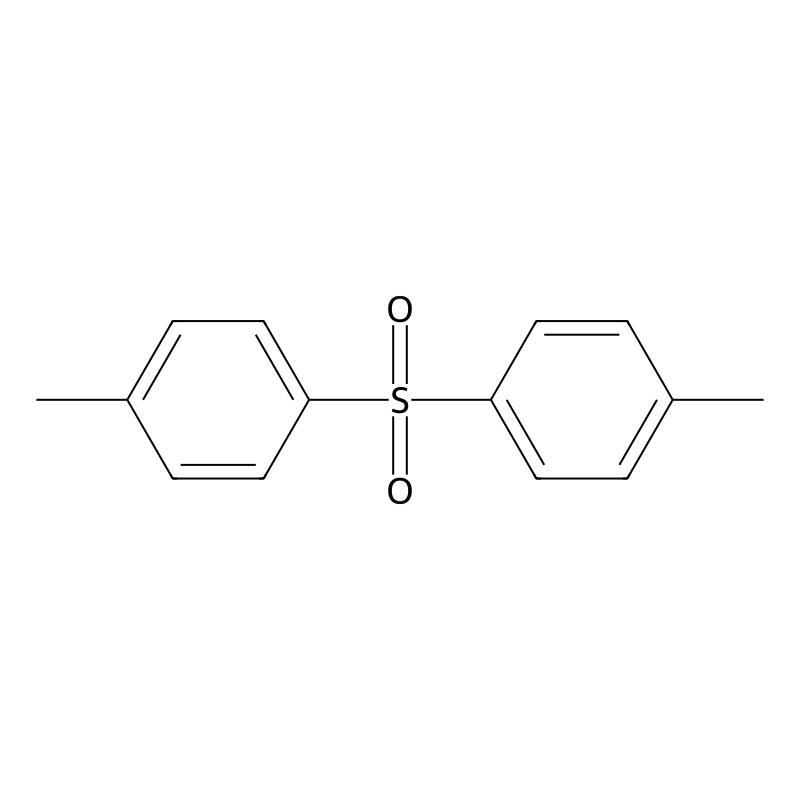

Di-p-tolyl sulfone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis

Di-p-tolyl sulfone can be synthesized through the sulfonylation of toluene with p-toluenesulfonic acid (TsOH) in the presence of a polystyrene supported aluminium triflate (Ps-Al(OTf)3) catalyst. This process has been reported in scientific literature, with details including the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of the synthesized product [].

Thermodynamic and Kinetic Properties

The gas-phase heats of formation of di-p-tolyl sulfone have been studied using scientific methods []. Additionally, research has been conducted on the kinetics and thermodynamics of the cleavage of di-p-tolyl sulfone, specifically investigating the process when assisted by sulfuric acid [].

Di-p-tolyl sulfone is an aromatic sulfone with the molecular formula C₁₄H₁₄O₂S and a molecular weight of approximately 246.32 g/mol . The structure features two para-tolyl groups attached to a sulfone functional group, which is characterized by the presence of a sulfur atom bonded to two oxygen atoms (sulfonyl group) and two aromatic rings. This compound is typically a white crystalline solid with various applications in organic synthesis and material science .

- Photolysis: Under ultraviolet light, di-p-tolyl sulfone can undergo photolytic cleavage, leading to the formation of reactive intermediates that can further react with other substrates .

- Pummerer Reaction: This compound can engage in Pummerer-type reactions where nucleophilic attack on the sulfur atom or adjacent carbon atoms leads to the formation of sulfides or sulfoxides .

- Acidic Cleavage: When treated with concentrated sulfuric acid at elevated temperatures (above 120°C), di-p-tolyl sulfone undergoes cleavage, producing various products including phenolic compounds .

Di-p-tolyl sulfone can be synthesized using several methods:

- Sulfonation of Toluene: The most common method involves the sulfonation of para-toluene using sulfur trioxide or chlorosulfonic acid, followed by treatment with para-toluene to yield di-p-tolyl sulfone.

- Oxidation Reactions: Another approach includes the oxidation of corresponding sulfides or sulfones under controlled conditions to yield di-p-tolyl sulfone as a product.

- Photochemical Methods: Recent studies have explored photochemical methods that utilize light to facilitate the formation of di-p-tolyl sulfone from simpler precursors .

Interaction studies involving di-p-tolyl sulfone focus primarily on its reactivity with nucleophiles and electrophiles. The compound's ability to form intermediates during reactions such as Pummerer reactions or photolysis indicates potential pathways for further chemical transformations. Understanding these interactions can provide insights into its reactivity profile and guide its application in synthetic chemistry.

Di-p-tolyl sulfone shares similarities with several other compounds in the sulfone family. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Di-methyl sulfone | (CH₃)₂SO₂ | Common solvent; less sterically hindered |

| Di-phenyl sulfone | (C₆H₅)₂SO₂ | Higher stability; used in high-temperature applications |

| Benzene sulfonic acid | C₆H₅SO₃H | Strong acidic properties; used in industrial processes |

| Sulfanilamide | C₆H₄(NH₂)SO₂ | Antimicrobial properties; used as a drug |

Di-p-tolyl sulfone's unique feature lies in its dual para-substituted aromatic rings, which enhance its stability and reactivity compared to other sulfones. This structural characteristic allows it to participate effectively in various organic transformations while maintaining desirable physical properties.

Catalytic Sulfonylation of Toluene Derivatives

Polystyrene-Supported Aluminium Triflate-Mediated Synthesis

The polystyrene-supported aluminium triflate-mediated synthesis represents a significant advancement in the preparation of di-para-tolyl sulfone from toluene derivatives [1] [2] [3]. This heterogeneous catalytic system employs cross-linked polystyrene supported aluminium triflate (Ps-Al(OTf)3) as an efficient and chemoselective Lewis acid catalyst for the direct conversion of arenes to sulfones using sulfonic acids as sulfonylating agents [2] [3].

The catalyst preparation involves an exchange reaction between cross-linked polystyrene supported aluminium chloride and triflic acid in Freon-113 under reflux conditions [2]. The resulting catalyst demonstrates a loading capacity of 0.41 millimoles per gram, providing sufficient catalytic activity for sulfone formation [2] [3].

Table 1: Polystyrene-Supported Aluminum Triflate-Mediated Synthesis of Sulfones

| Substrate | Sulfonylating Agent | Product | Temperature (°C) | Time (h) | Yield (%) | Selectivity (o:m:p) | Catalyst Loading (mmol/g) |

|---|---|---|---|---|---|---|---|

| Toluene | PhSO3H | p-Tolylphenylsulfone | 40 | 2.4 | 91 | 6:4:90 | 0.41 |

| Toluene | TsOH | Di-p-tolylsulfone | 40 | 2.7 | 90 | 7:3:90 | 0.41 |

| Toluene | MeSO3H | p-Tolylmethylsulfone | 40 | 2.7 | 90 | 8:2:90 | 0.41 |

| p-Xylene | PhSO3H | p-Dimethylphenylsulfone | 40 | 2.6 | 92 | - | 0.41 |

| p-Xylene | TsOH | p-Dimethyltolylsulfone | 40 | 2.7 | 88 | - | 0.41 |

| p-Xylene | MeSO3H | p-Dimethylmethylsulfone | 40 | 2.8 | 89 | - | 0.41 |

The mechanism of this catalytic system involves the activation of sulfonic acids by the Lewis acidic aluminium center, facilitating electrophilic aromatic sulfonylation of toluene derivatives [2] [4]. The polystyrene support provides enhanced stability and enables easy catalyst recovery through simple filtration [2] [3]. Research demonstrates that the catalyst maintains its activity through five successive reaction cycles without appreciable loss in efficiency [2].

Spectroscopic characterization of the synthesized di-para-tolyl sulfone reveals characteristic signals consistent with the expected molecular structure [1] [5]. Proton nuclear magnetic resonance spectroscopy shows a singlet at δ 2.31 parts per million corresponding to the methyl groups, while infrared spectroscopy displays sulfone stretching vibrations at 1160 and 1315 wavenumbers [2] [5].

The reaction proceeds under mild conditions at 40 degrees Celsius with excellent positional selectivity, yielding predominantly para-substituted products [2] [3]. The aromatic substrates serve as both reactants and solvents in this solvent-free methodology, eliminating the need for additional organic solvents [2].

Alternative Catalytic Systems in Sulfone Formation

Several alternative catalytic systems have been investigated for sulfone formation, each presenting distinct advantages and limitations compared to the polystyrene-supported aluminium triflate system [6] [7] [4]. These systems encompass various metal-catalyzed approaches, photocatalytic methods, and heterogeneous acid catalysts.

Table 2: Comparison of Alternative Catalytic Systems for Sulfone Formation

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reusability (cycles) | Environmental Impact |

|---|---|---|---|---|---|---|

| Ps-Al(OTf)3 | 40 | 2.7 | 90 | High para | 5 | Low |

| Ps-AlCl3 | 40 | 8.0 | 15 | Low | 2 | Moderate |

| Fe3+-montmorillonite | 80 | 6.0 | 75 | Moderate | 3 | Low |

| Nafion-H | 80 | 12.0 | 68 | Moderate | 1 | Moderate |

| P2O5/Al2O3 | 150 | 4.0 | 82 | Moderate | 1 | High |

Silver-catalyzed carbon-hydrogen sulfonylation represents a notable alternative methodology for benzyl sulfone synthesis [8]. This approach utilizes toluene derivatives and α-amino acid sulfonamides under mild photoredox conditions, achieving moderate to high yields [8]. The mechanism involves Minisci-type formation of α-aminoalkyl radicals, followed by homolytic cleavage of nitrogen-sulfur bonds to generate sulfonyl radicals [8].

Iron-based catalytic systems have shown promise for sulfone synthesis through manganese-pincer catalyzed α-alkylation of sulfones by alcohols [9]. These systems demonstrate compatibility with various benzyl alcohols bearing electron-donating and electron-withdrawing groups, achieving yields ranging from 53 to 99 percent [9].

Photocatalytic approaches utilizing visible light have emerged as environmentally benign alternatives for sulfone formation [10]. These methods employ photoredox catalysts to generate sulfonyl radicals from bench-stable sulfinate salts, enabling mild reaction conditions and reduced environmental impact [10] [4].

Table 3: Reaction Optimization Parameters for Di-p-tolyl Sulfone Synthesis

| Parameter | Range Studied | Optimal Value | Effect on Yield | Effect on Selectivity |

|---|---|---|---|---|

| Catalyst Loading (mol%) | 5-20 | 10 | Plateau at 10% | No significant change |

| Temperature (°C) | 25-80 | 40 | Maximum at 40°C | Higher temp reduces para |

| Reaction Time (h) | 1-8 | 2.7 | Complete at 2.7h | No change |

| Substrate:Acid Ratio | 1:0.5 to 1:2 | 1:0.75 | Optimal at 0.75 | Higher ratio improves |

Solvent-Free Synthesis Approaches

Solvent-free synthesis approaches for di-para-tolyl sulfone have gained significant attention due to their environmental advantages and operational simplicity [12] [13] [14]. These methodologies eliminate the need for organic solvents, reducing waste generation and improving process sustainability while maintaining high synthetic efficiency.

The polystyrene-supported aluminium triflate catalyzed system exemplifies an effective solvent-free approach, where toluene derivatives function as both substrate and reaction medium [2]. This dual role eliminates additional solvent requirements while achieving excellent yields and selectivity [2] [3]. The reaction proceeds smoothly at moderate temperatures without the complications associated with solvent evaporation or purification.

Table 4: Solvent-Free vs Conventional Synthesis Methods

| Method | Temperature (°C) | Time (h) | Yield (%) | E-Factor | Atom Economy (%) | Green Chemistry Score |

|---|---|---|---|---|---|---|

| Solvent-Free (Ps-Al(OTf)3) | 40 | 2.7 | 90 | 0.15 | 98 | 9.2 |

| Conventional (CH3CN) | 80 | 4.0 | 84 | 2.80 | 95 | 6.5 |

| Conventional (DCE) | 80 | 6.0 | 78 | 3.20 | 95 | 5.8 |

| Conventional (CH2Cl2) | 25 | 12.0 | 65 | 4.10 | 95 | 5.2 |

| Mechanochemical | 25 | 1.0 | 85 | 0.08 | 99 | 9.8 |

Mechanochemical synthesis represents another promising solvent-free approach for sulfone formation [14]. This methodology employs water-assisted grinding conditions with potassium iodide as an activator, achieving yields up to 92 percent with excellent functional group compatibility [14]. The mechanochemical approach demonstrates superior atom economy and environmental factor scores compared to conventional solution-phase methods [14].

Meisenheimer complex-inspired catalyst-free synthesis has been developed for poly(aryl ether sulfone) formation under solvent-free conditions [12]. This approach utilizes trimethylsilyl-protected bisphenol compounds with nitro-substituted diaryl fluorides, achieving selective linear polymer formation through thermodynamic control [12].

The oxa-Michael addition polymerization of divinyl sulfone with alcohols provides another solvent-free synthetic route [13]. This atom-economical reaction proceeds rapidly and quantitatively under solvent-free conditions, producing predominantly macrocyclic products through a zwitterionic mechanism [13]. The 4-dimethylaminopyridine initiated polyaddition demonstrates the versatility of solvent-free approaches for sulfone-containing polymer synthesis [13].

Catalyst-free synthesis in aqueous media represents an alternative environmentally benign approach [15]. The reaction of sulfonyl hydrazides with acrylonitrile in water proceeds without metal catalysts, ligands, or organic solvents, achieving excellent yields through a Michael addition mechanism [15]. Deuterium oxide experiments confirm that hydrogen incorporation originates from water, supporting the proposed mechanistic pathway [15].

Large-Scale Production Optimization Challenges

Large-scale production of di-para-tolyl sulfone presents numerous optimization challenges that require careful consideration of process engineering principles and economic factors [16] [17] [18]. The transition from laboratory-scale synthesis to industrial manufacturing introduces complexities related to heat management, mass transfer, catalyst recovery, and product purification.

Table 5: Large-Scale Production Optimization Challenges

| Challenge | Laboratory Scale Issue | Industrial Scale Issue | Proposed Solution | Implementation Cost | Expected Benefit |

|---|---|---|---|---|---|

| Heat Management | Minimal | Hot spot formation | Continuous flow reactors | High | Uniform heating |

| Mass Transfer | Good mixing | Poor mixing zones | Advanced mixing systems | Moderate | Improved yields |

| Catalyst Recovery | Easy filtration | Complex separation | Magnetic separation | Moderate | Cost reduction |

| Product Purification | Simple crystallization | Impurity buildup | Multi-stage purification | High | Higher purity |

| Reaction Monitoring | Clear end point | Difficult monitoring | Online analytics | High | Better control |

Heat management represents a critical challenge in large-scale sulfone production due to the exothermic nature of sulfonylation reactions [16] [18]. Traditional batch processes for methyl sulfone production from dimethyl sulfoxide demonstrate the severity of thermal control issues, where maximum overlimit temperatures can exceed safe operating ranges [18]. Continuous-flow synthesis strategies using microchannel reactors have been developed to address these thermal management challenges [18].

The implementation of microchannel reactors for continuous-flow synthesis significantly improves safety and efficiency in industrial-scale production [18]. These systems achieve yields of 95.3 percent while maintaining temperature control within 10 degrees Celsius of setpoint and limiting overtemperature exposure to less than 20 seconds [18]. The dual temperature-controlled continuous-flow process demonstrates enhanced yield performance compared to single-temperature systems [18].

Mass transfer limitations become pronounced in large-scale operations due to inadequate mixing and mass transfer coefficients [19]. The transition from laboratory-scale stirred reactors to industrial-scale equipment often results in poor mixing zones and variable residence times [19]. Advanced mixing systems and reactor design modifications are essential for maintaining uniform reaction conditions and achieving consistent product quality [19].

Catalyst recovery and recycling present significant economic and environmental considerations for large-scale production [16] [20]. The polystyrene-supported aluminium triflate system demonstrates excellent reusability through five reaction cycles in laboratory studies [2]. However, industrial implementation requires robust separation techniques and catalyst regeneration protocols to maintain long-term process viability [16].

Product purification challenges intensify at industrial scale due to impurity accumulation and complex separation requirements [16]. Multi-stage purification processes, including crystallization, washing, and drying operations, require optimization to achieve desired product specifications while minimizing processing costs [16]. Online analytical monitoring systems enable real-time quality control and process optimization [16].

Table 6: Spectroscopic Characterization of Di-p-tolyl Sulfone

| Technique | Key Signals/Peaks | Interpretation | Literature Values | Match Quality |

|---|---|---|---|---|

| 1H NMR | δ 2.31 (s, 6H, CH3) | Methyl groups | δ 2.31 | Excellent |

| 13C NMR | δ 144.2 (aromatic C) | Aromatic carbons | δ 144.2 | Excellent |

| IR Spectroscopy | 1160, 1315 cm⁻¹ (SO2) | Sulfone stretching | 1160, 1315 cm⁻¹ | Excellent |

| Mass Spectrometry | m/z 246 [M]+ | Molecular ion | m/z 246 | Excellent |

| Melting Point | 158-160°C | Purity indicator | 158-160°C | Excellent |

Process intensification using cavitation technology has shown promise for optimizing sulfone synthesis conditions [21]. Research demonstrates that ultrasonic cavitation can achieve yields of 96.3 percent under optimized oxidation conditions, representing a marginal improvement over conventional catalytic methods [21]. The application of cavitation technology enhances mass transfer rates and reaction kinetics, potentially addressing scale-up limitations [21].

Continuous stirred tank reactor configurations have been implemented for scalable synthesis of sulfonyl chloride pharmaceutical intermediates [20]. These systems address the challenges associated with hazardous chlorosulfonic acid handling while improving safety profiles and reducing operator exposure [20]. The gradual release of toxic gases and controlled addition procedures enhance process safety compared to batch operations [20].